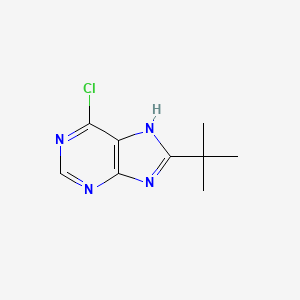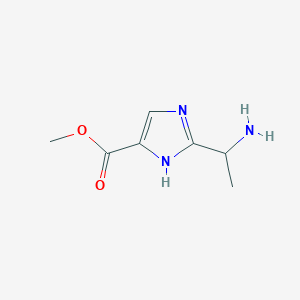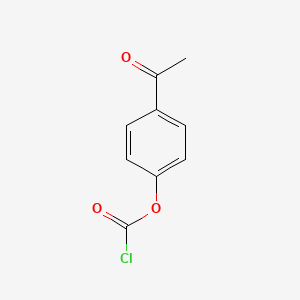![molecular formula C9H12O2 B13208815 9-Oxatricyclo[5.2.1.0,1,6]decan-5-one](/img/structure/B13208815.png)
9-Oxatricyclo[5.2.1.0,1,6]decan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxatricyclo[5.2.1.0,1,6]decan-5-one is a complex organic compound with a unique tricyclic structure. It is also known by its IUPAC name, (3S,3aS,7aR)-tetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one . This compound is characterized by its rigid, multi-ring system, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxatricyclo[5.2.1.0,1,6]decan-5-one typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Oxatricyclo[5.2.1.0,1,6]decan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
9-Oxatricyclo[5.2.1.0,1,6]decan-5-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Wirkmechanismus
The mechanism of action of 9-Oxatricyclo[5.2.1.0,1,6]decan-5-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Tricyclo[5.2.1.0(2,6)]decane: Shares a similar tricyclic core but lacks the oxygen atom present in 9-Oxatricyclo[5.2.1.0,1,6]decan-5-one.
N-Cyclopropyl-9-oxatricyclo[5.2.1.0,1,6]decan-5-amine: Contains an additional amine group, which alters its chemical properties and reactivity.
Uniqueness: 9-Oxatricyclo[521Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Eigenschaften
Molekularformel |
C9H12O2 |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
9-oxatricyclo[5.2.1.01,6]decan-5-one |
InChI |
InChI=1S/C9H12O2/c10-7-2-1-3-9-4-6(5-11-9)8(7)9/h6,8H,1-5H2 |
InChI-Schlüssel |
VKNDICNEHKMNHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2C3CC2(C1)OC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine](/img/structure/B13208734.png)
![3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one hydrochloride](/img/structure/B13208736.png)




![6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole](/img/structure/B13208783.png)
![5-Oxaspiro[2.5]octane-8-carboximidamide](/img/structure/B13208789.png)
![4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13208797.png)
![2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13208804.png)


![5-Methyl-3',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13208816.png)
![1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13208822.png)
